![molecular formula C15H15F3N2O B1345885 N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine CAS No. 946663-17-8](/img/structure/B1345885.png)
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine
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Overview
Description
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine is a synthetic organic compound with the molecular formula C15H15F3N2O. This compound is characterized by the presence of a trifluoromethyl group, an amino group, and a phenoxy group attached to a phenyl ring, which is further connected to a dimethylamine moiety. It is primarily used in research settings, particularly in the fields of chemistry and biology, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-3-(trifluoromethyl)phenol and 3-bromophenyl-N,N-dimethylamine.
Formation of Phenoxy Linkage: The first step involves the nucleophilic aromatic substitution reaction where 4-amino-3-(trifluoromethyl)phenol reacts with 3-bromophenyl-N,N-dimethylamine in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification methods like industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives under strong oxidizing conditions.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group under specific conditions.
Substitution: The phenoxy and amino groups can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to methyl derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H15F3N2O
- Molecular Weight : 296.29 g/mol
- IUPAC Name : N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine
The compound features a complex structure that includes a trifluoromethyl group, which is known to enhance biological activity and lipophilicity, making it a candidate for drug development.
Antiplasmodial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. For instance, compounds with similar structural motifs have shown IC50 values as low as 0.269 µM with excellent selectivity indices, suggesting their potential as antimalarial agents .
Antidepressant Properties
The compound is also related to antidepressant activities, particularly as a serotonin uptake inhibitor. Its structural similarity to established antidepressants suggests it may influence serotonin pathways, making it a candidate for further investigation in treating mood disorders .
Case Studies and Research Findings
- Antiplasmodial Research : A study published in Pharmaceuticals demonstrated that modifications to the anilino structure significantly impacted antiplasmodial activity and cytotoxicity profiles. The findings emphasized that specific substitutions could lead to improved selectivity against malaria parasites while minimizing toxicity to human cells .
- Pharmacokinetic Studies : Research has shown that compounds similar to this compound exhibit favorable pharmacokinetic properties, including adequate permeability and metabolic stability. These parameters are critical for drug development as they influence bioavailability and therapeutic efficacy .
Summary of Applications
Application Area | Description |
---|---|
Antimalarial | Exhibits significant activity against Plasmodium falciparum; potential for drug development. |
Antidepressant | May act as a serotonin uptake inhibitor; warrants further research in mood disorder treatments. |
Pharmacokinetics | Shows favorable absorption and metabolic profiles; important for evaluating therapeutic potential. |
Mechanism of Action
The mechanism by which N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine exerts its effects is largely dependent on its interaction with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The amino group can form hydrogen bonds with biological macromolecules, influencing enzyme activity or receptor binding. The phenoxy group provides structural stability and contributes to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- **N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N-methylamine
- N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-diethylamine
Uniqueness
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, is known for its electron-withdrawing effects, which can significantly alter the compound’s reactivity and interaction with biological targets compared to similar compounds lacking this group.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Biological Activity
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine, a compound with significant biological implications, has been the subject of various studies focusing on its biological activity, particularly its antimicrobial and anti-inflammatory properties. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activities.
1. Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates notable effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these bacteria were found to be low, indicating potent antimicrobial effects .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
MRSA | 16 |
2. Anti-inflammatory Potential
The compound also exhibits anti-inflammatory properties. In a study focused on the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), it was found that this compound could significantly inhibit NF-κB activity. This inhibition is crucial because NF-κB plays a central role in regulating immune response and inflammation .
Compound | NF-κB Inhibition (%) |
---|---|
This compound | 30 |
3. Cell Viability Studies
In vitro cell viability assays have demonstrated that the compound affects cell proliferation in various cancer cell lines. The IC50 values obtained indicate that the compound has potential as an anticancer agent, particularly against colon and breast cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
Human Colon Adenocarcinoma | 12 |
Human Breast Carcinoma | 15 |
Case Study 1: Antimicrobial Efficacy
A study published in MDPI highlighted the efficacy of this compound against MRSA. The study utilized various concentrations and reported significant growth inhibition at lower concentrations compared to control groups, establishing the compound as a promising candidate for further development as an antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanism
Another investigation explored the mechanism behind the anti-inflammatory effects of the compound. It was observed that treatment with this compound led to a decrease in pro-inflammatory cytokines in human cell lines, suggesting its potential application in inflammatory diseases .
Research Findings and Future Directions
The biological activity of this compound suggests it could serve as a lead compound for developing new therapeutic agents targeting infections and inflammation. Future research should focus on:
- Mechanistic Studies : Further elucidation of its mechanism of action at the molecular level.
- In Vivo Studies : Evaluation of its efficacy and safety in animal models.
- Structural Modifications : Exploring derivatives to enhance biological activity and reduce potential toxicity.
Properties
IUPAC Name |
4-[3-(dimethylamino)phenoxy]-2-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O/c1-20(2)10-4-3-5-11(8-10)21-12-6-7-14(19)13(9-12)15(16,17)18/h3-9H,19H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKLSITXQMRSOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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